(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile
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Overview
Description
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile is a heterocyclic organic compound that features a pyrrolidine ring substituted with a cyclopropyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ketone and nitrile precursor, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidine ring structure and exhibit a range of biological activities.
Piperidine derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and are widely used in medicinal chemistry.
Uniqueness
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3S)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11)/t8-/m1/s1 |
InChI Key |
BRLOYDKKQPQELI-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC1[C@@]2(CCNC2=O)C#N |
Canonical SMILES |
C1CC1C2(CCNC2=O)C#N |
Origin of Product |
United States |
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